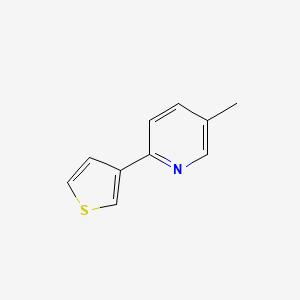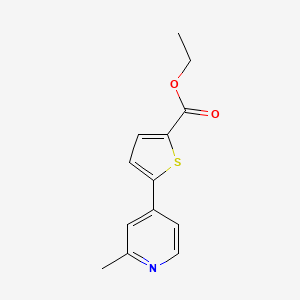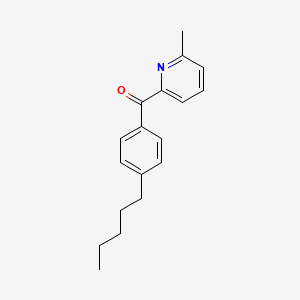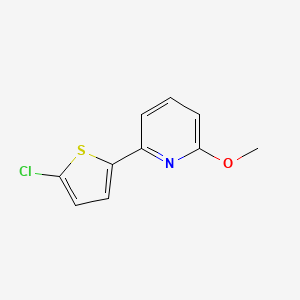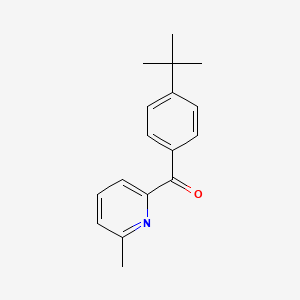
2-(4-tert-Butylbenzoyl)-6-methylpyridine
Übersicht
Beschreibung
2-(4-tert-Butylbenzoyl)-6-methylpyridine, also known as BMBT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMBT is a photoinitiator, which means that it can initiate a chemical reaction when exposed to light. This property makes BMBT an essential component in various applications, such as polymerization, photolithography, and 3D printing.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
2-(4-tert-Butylbenzoyl)-6-methylpyridine is used as a key intermediate in chemical syntheses. For instance, in the synthesis of 2,6-Di-tert-butyl-4-methylpyridine, this compound serves as a crucial intermediate product. It's involved in various chemical reactions such as annulation, condensation, rearrangements, and replacement reactions, indicating its versatility in organic synthesis processes (Anderson & Stang, 2003).
Structural and NMR Studies
The compound has also been a subject in studies focusing on the determination of configuration in six-membered saturated heterocycles. It's used as a model compound in NMR studies for understanding the stereochemistry of epimeric oxidation products. This underscores its importance in detailed molecular structure analysis and the understanding of chemical behavior at the atomic level (Buděšínský et al., 2014).
Electroluminescent Properties in Platinum Complexes
The compound plays a role in the study of electroluminescent properties of certain metal complexes. It's used in the synthesis of mono-cyclometalated Pt(II) complexes, which are investigated for their electroluminescent properties. This is pivotal for applications in materials science, especially in the development of new luminescent materials (Ionkin, Marshall, & Wang, 2005).
Supramolecular Chemistry
In supramolecular chemistry, the compound is involved in the formation of organic acid-base salts with intriguing crystal structures. These compounds exhibit various supramolecular architectures, which are fundamental in the study of molecular interactions and the development of novel molecular assemblies (Thanigaimani et al., 2015).
Synthesis and Characterization of Polypyridine Ruthenium(II) Complexes
2-(4-tert-Butylbenzoyl)-6-methylpyridine is involved in the synthesis and characterization of polypyridine ruthenium(II) complexes. These complexes have potential applications in photophysical and photochemical fields, as evidenced by their behavior under photochemical conditions (Bonnet et al., 2003).
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-6-5-7-15(18-12)16(19)13-8-10-14(11-9-13)17(2,3)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXJNOFGPNSSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184114 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylbenzoyl)-6-methylpyridine | |
CAS RN |
1187164-41-5 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](6-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201184114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



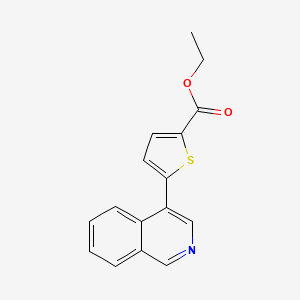
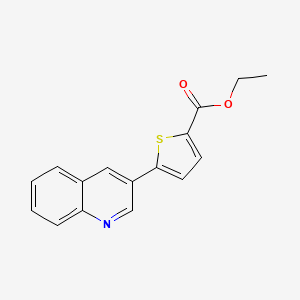
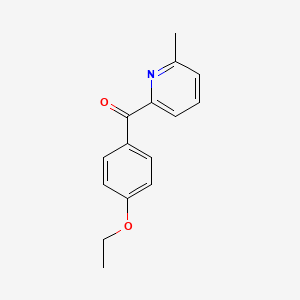
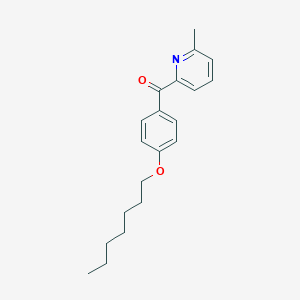
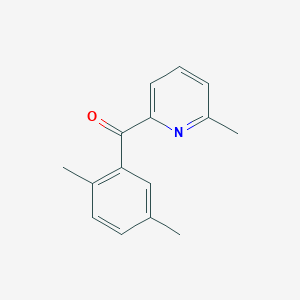
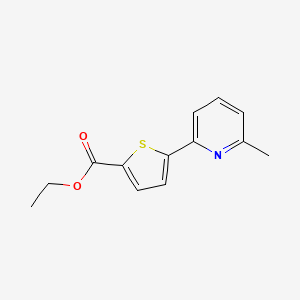
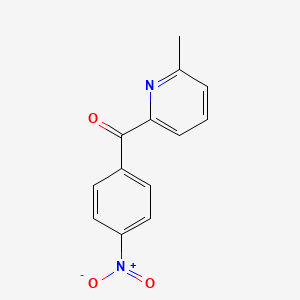
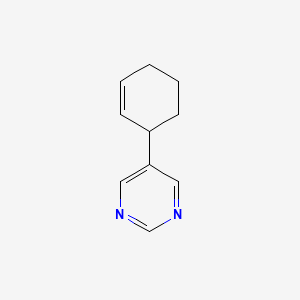
![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)
